![molecular formula C9H14Cl2N2O B1379039 2-(Azetidin-3-yloxy)-4-methylpyridine dihydrochloride CAS No. 2098099-66-0](/img/structure/B1379039.png)
2-(Azetidin-3-yloxy)-4-methylpyridine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an azetidine derivative with a pyridine derivative. The exact method would depend on the specific derivatives used and the desired substitution pattern on the final product. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the azetidine and pyridine rings and the position of the methyl group. The exact structure would depend on the specific synthesis method used. The compound would likely be a solid at room temperature, given the presence of the dihydrochloride salt .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the azetidine and pyridine rings and the methyl group. The nitrogen atoms in the rings could act as nucleophiles in reactions, while the methyl group could potentially be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the azetidine and pyridine rings and the methyl group. For example, the compound would likely be polar due to the presence of the nitrogen atoms and the dihydrochloride salt. This could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Transformation
2-Aryl-3,3-dichloroazetidines, related to the azetidin-3-yloxy family, have been synthesized through reduction and cycloaddition processes, demonstrating their utility as intermediates in the creation of aziridines and aroylaziridines. This showcases the azetidine ring's versatility in synthetic chemistry, especially in the formation of strained heterocyclic enamines, including azetines (Dejaegher, Mangelinckx, & de Kimpe, 2002).
Azetidines and Azetines in Heterocyclic Chemistry
Azetidines and azetidin-2-ones are highlighted for their thermal stability and reaction versatility, serving as precursors for a variety of heterocyclic compounds. Their reactions with electrophiles and nucleophiles lead to the synthesis of amides, alkenes, amines, and cyclic products such as piperidines and pyrrolidines. Azetidines are synthesized from acyclic precursors, and their transformation into azetidin-2-ones is pivotal for producing β-amino acids and other heterocyclic compounds. These compounds have shown promise in various applications, including as enzyme inhibitors and anticancer agents (Singh, D’hooghe, & Kimpe, 2008).
Antimicrobial Applications
Novel 2-azetidinones derived from pyrazin dicarboxylic acid have been synthesized, displaying significant antibacterial and antifungal activities. This underscores the potential of azetidinone derivatives in developing new antimicrobial agents (Ayyash & Habeeb, 2019).
Ligand Synthesis for Nicotinic Receptors
The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, illustrates the application of azetidine derivatives in the development of ligands for nicotinic receptors. This represents a step forward in the synthesis of novel compounds for neurological research (Karimi & Långström, 2002).
Anti-Inflammatory and Antimicrobial Activities
Azetidin-2-one derivatives containing aryl sulfonate moiety have shown promising anti-inflammatory and antimicrobial activities. Their synthesis demonstrates the potential of azetidin-2-ones in the development of new therapeutic agents (Kendre, Landge, & Bhusare, 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(azetidin-3-yloxy)-4-methylpyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-7-2-3-11-9(4-7)12-8-5-10-6-8;;/h2-4,8,10H,5-6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECRHFFOWIZAFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2CNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yloxy)-4-methylpyridine dihydrochloride |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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